molecular formula C18H10Cl4 B13966039 1,3-Bis(3,5-dichlorophenyl)benzene

1,3-Bis(3,5-dichlorophenyl)benzene

Cat. No.: B13966039
M. Wt: 368.1 g/mol
InChI Key: VAPVGTTWNBJHDX-UHFFFAOYSA-N
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Description

1,3-Bis(3,5-dichlorophenyl)benzene is an organic compound with the molecular formula C18H10Cl4. It is a derivative of benzene, where two benzene rings are substituted with dichlorophenyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,5-dichlorophenyl)benzene typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The industrial production also incorporates advanced purification methods such as column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,5-dichlorophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, quinones, and dihydro compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis(3,5-dichlorophenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(3,5-dichlorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules and pathways. The presence of chlorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3,5-dichlorophenyl)benzene is unique due to its symmetrical structure and the presence of two dichlorophenyl groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C18H10Cl4

Molecular Weight

368.1 g/mol

IUPAC Name

1,3-dichloro-5-[3-(3,5-dichlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-2-1-3-12(4-11)14-7-17(21)10-18(22)8-14/h1-10H

InChI Key

VAPVGTTWNBJHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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